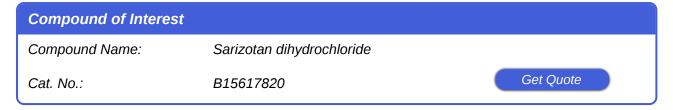


Sarizotan: A Comparative Analysis of Placebo-Controlled Trials in Neurological Disorders

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarizotan, a compound with high affinity for serotonin 5-HT1A and dopamine D2-like receptors, has been investigated as a potential therapeutic agent for several neurological disorders.[1][2] It acts as a 5-HT1A receptor agonist and a dopamine D2-like receptor agonist/partial agonist.[3] [4] This guide provides a comprehensive comparison of Sarizotan versus placebo in clinical trials for Rett Syndrome and Parkinson's disease, presenting key experimental data, detailed methodologies, and visual representations of its mechanism and study workflows.

Rett Syndrome: The STARS Clinical Trial

Sarizotan was evaluated for the treatment of respiratory disturbances in Rett Syndrome, a rare and severe neurodevelopmental disorder.[5][6] Despite promising preclinical results in mouse models, the pivotal Phase 2/3 Sarizotan for the Treatment of Apneas in Rett Syndrome (STARS) study ultimately failed to demonstrate efficacy.[7][8]

Data Summary: STARS Trial



Outcome Measure	Sarizotan	Placebo	p-value	Result
Primary Endpoint: Percentage reduction in waking episodes of apnea	No significant difference	No significant difference	Not Met	The study did not meet its primary endpoint.[7][9]
Secondary Endpoints: Including caregiver evaluations, respiratory distress assessments, and motor function tests	No significant difference	No significant difference	Not Met	The study did not meet its secondary efficacy variables.[10]

Experimental Protocol: STARS Trial

The STARS study was a randomized, double-blind, placebo-controlled, parallel-group, multinational trial.[6][7]

- Participants: 129 patients with Rett Syndrome who experienced clinically significant apneas.
 [7][9]
- Inclusion Criteria: Patients aged six years and older with at least 10 episodes of clinically significant apnea (lasting more than 10 seconds each) per hour while awake.[11]
- Intervention: Patients received either Sarizotan (10 mg or 20 mg daily, based on age and weight) or a matching placebo for a duration of six months.[7][10]
- Primary Outcome: The primary efficacy endpoint was the percentage reduction in the frequency of apnea episodes during waking hours compared to placebo.[7][9]



 Data Collection: Respiratory patterns were monitored at home using a specialized device at four separate time points during the 24-week double-blind period.[10][11]

Following the trial's failure to meet its primary and secondary endpoints, Newron Pharmaceuticals terminated the development program for Sarizotan in Rett Syndrome.[7][8] The discrepancy between the promising preclinical data in mouse models, which showed a 75% to 80% reduction in apnea, and the lack of efficacy in the human clinical trial highlights the challenges of translating animal model findings to clinical practice.[8][12]

Parkinson's Disease: Dyskinesia Trials

Sarizotan was also investigated for the treatment of L-DOPA-induced dyskinesia in patients with Parkinson's disease in double-blind, placebo-controlled trials.[2][13]

Data Summary: Parkinson's Disease Dyskinesia Trial



Outcome Measure	Sarizotan (2 mg/day)	Sarizotan (10 mg/day)	Placebo	Result
Primary Endpoint: Change in diary- based "on" time without dyskinesia	No significant change	No significant change	No significant change	The primary endpoint was not met.[13]
Secondary Endpoint: Abnormal Involuntary Movement Scale (AIMS)	No significant change	No significant change	No significant change	No significant improvement was observed.
Secondary Endpoint: UPDRS Items 32+33 (dyskinesia duration and disability)	Significantly improved	Trend towards improvement	-	A significant improvement was noted at the 2 mg/day dose. [13]
Adverse Events: "Off" time	No significant change	Significantly increased	-	Increased "off" time was a notable adverse event at the higher dose.[13]

Experimental Protocol: Parkinson's Disease Dyskinesia Trial

This was a multicenter, randomized, placebo-controlled, double-blind, parallel-group study.[13]

 Participants: 398 patients with Parkinson's disease optimized on levodopa and other dopaminergic drugs, with moderately disabling dyskinesias present for at least 25% of their



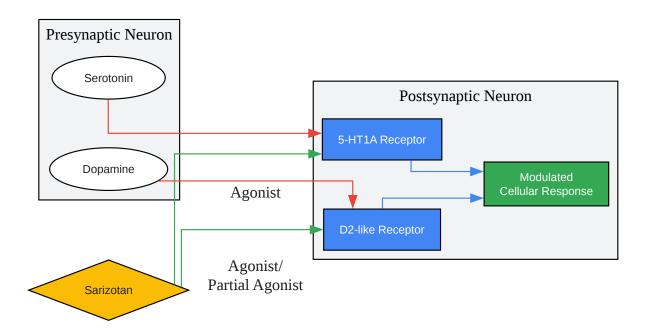
waking day.[13]

- Intervention: Patients were randomized to receive Sarizotan at doses of 2, 4, or 10 mg/day, or a matching placebo, administered in two daily doses.[13]
- Primary Outcome: The primary measure was the change from baseline in the amount of "on" time without dyskinesia, as recorded in patient diaries.[13]
- Secondary Outcomes: Secondary measures included changes in scores on the Abnormal Involuntary Movement Scale (AIMS) and the Unified Parkinson's Disease Rating Scale (UPDRS) items 32 and 33, which assess dyskinesia duration and disability.[13]

Similar to the Rett Syndrome program, the development of Sarizotan for Parkinson's disease was discontinued after two Phase III studies failed to meet their primary efficacy endpoints.[2]

Visualizing the Science

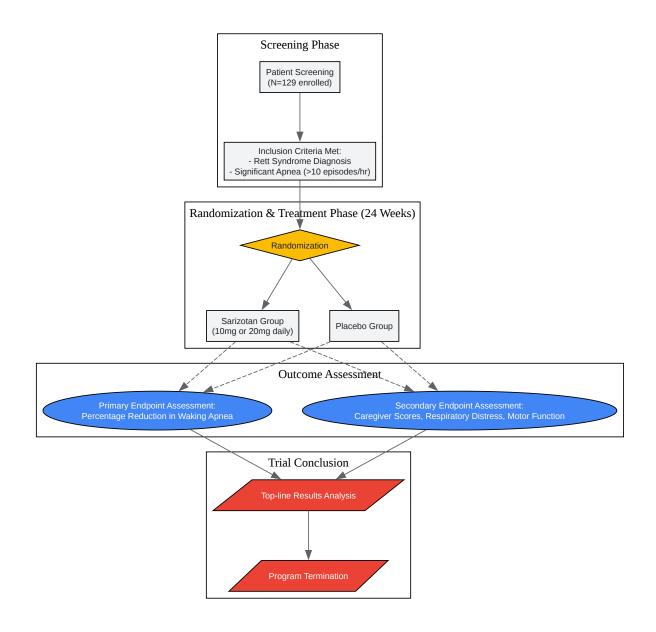
To better understand the context of these clinical investigations, the following diagrams illustrate the proposed signaling pathway of Sarizotan and the experimental workflow of the pivotal STARS trial.





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Caption: Proposed signaling pathway of Sarizotan.





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Caption: Experimental workflow of the STARS clinical trial.

Conclusion

The clinical development of Sarizotan for both Rett Syndrome and Parkinson's disease was ultimately unsuccessful due to a lack of demonstrated efficacy in pivotal, placebo-controlled trials. While preclinical studies, particularly in Rett Syndrome mouse models, showed significant promise, these findings did not translate to the human patient population. The case of Sarizotan serves as a critical reminder of the complexities and challenges inherent in translating preclinical findings into effective clinical therapies for neurological disorders. The detailed data and methodologies presented in this guide offer valuable insights for researchers and drug development professionals working in this field.

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